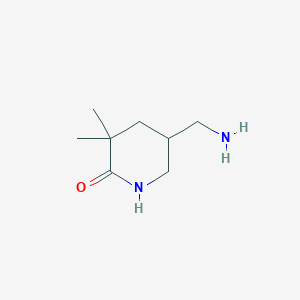
N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a white crystalline powder that is soluble in water and ethanol. DPCPX has been widely used in scientific research to investigate the role of the adenosine A1 receptor in various physiological processes.
Wirkmechanismus
N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide works by binding to the adenosine A1 receptor and blocking its activity. This leads to a decrease in the activity of the receptor and a reduction in the physiological processes that it regulates.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase coronary blood flow, and improve myocardial function. It has also been shown to have neuroprotective effects and to reduce the severity of ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to investigate the specific role of this receptor in physiological processes. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide. One area of interest is investigating the role of the adenosine A1 receptor in the regulation of glucose homeostasis and insulin sensitivity. Another area of interest is investigating the potential therapeutic applications of this compound in the treatment of cardiovascular disease and neurodegenerative disorders.
In conclusion, this compound is a selective antagonist of the adenosine A1 receptor that has been widely used in scientific research to investigate the role of this receptor in various physiological processes. Its high selectivity and specificity make it a valuable tool for studying the adenosine A1 receptor, and its potential therapeutic applications make it an area of interest for future research.
Synthesemethoden
N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide can be synthesized by reacting 4-prop-2-ynylpiperazine-1-carboxamide with 2,2-dicyclopropylethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain the desired product with high purity.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide has been used in numerous scientific studies to investigate the role of the adenosine A1 receptor in various physiological processes. It has been shown to be effective in blocking the adenosine A1 receptor, which is involved in regulating sleep, cardiac function, and blood flow.
Eigenschaften
IUPAC Name |
N-(2,2-dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-7-18-8-10-19(11-9-18)16(20)17-12-15(13-3-4-13)14-5-6-14/h1,13-15H,3-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVSDPXPLITHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NCC(C2CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2960124.png)
![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)

![3-(4-methoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2960127.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2960129.png)






![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2960143.png)